REACTION_CXSMILES
|
CC1C=CC(CC(N(C)C)(CC)C(C2C=CC(N3[CH2:21][CH2:20][O:19][CH2:18][CH2:17]3)=CC=2)=O)=CC=1.CO[CH:31]([C:40]1[CH:45]=CC=C[C:41]=1[O:46][CH3:47])C(C1C=CC=CC=1)=O.CC1C=C(C)C=C(C)C=1[C:51](P(=O)(C(=O)C1C(C)=CC(C)=CC=1C)C1C=CC=CC=1)=[O:52].C(C1C=CC=CC=1)(=[O:85])C1C=CC=CC=1.C(N(CC)C1C=CC(C(C2C=CC(N(CC)CC)=CC=2)=O)=CC=1)C>>[C:41]([O:46][CH2:47][CH2:51][O:52][CH2:21][CH2:20][O:19][CH:18]=[CH2:17])(=[O:85])[C:40]([CH3:31])=[CH2:45]
|
Name
|
( C )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CC(C(=O)C2=CC=C(C=C2)N2CCOCC2)(CC)N(C)C)C=C1
|
Name
|
2,2′-dimethoxy-1,2-diphenylethan-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=O)C1=CC=CC=C1)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)P(C2=CC=CC=C2)(C(C2=C(C=C(C=C2C)C)C)=O)=O)C(=CC(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C(=O)C2=CC=C(C=C2)N(CC)CC)C=C1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCOCCOC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |